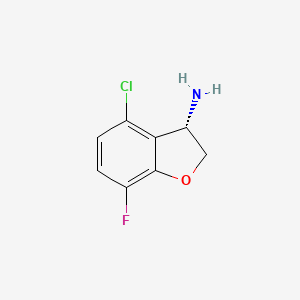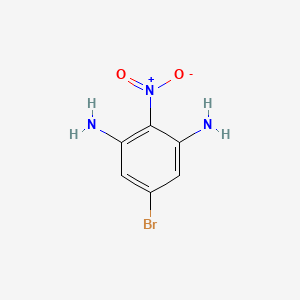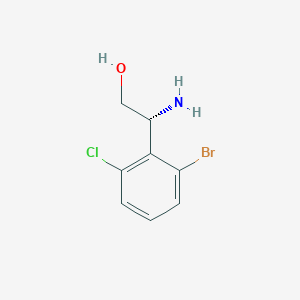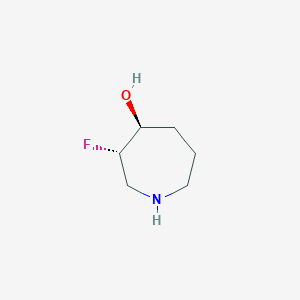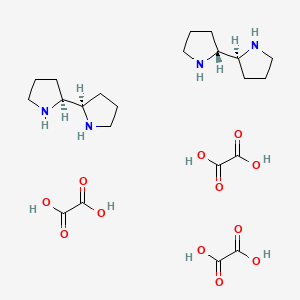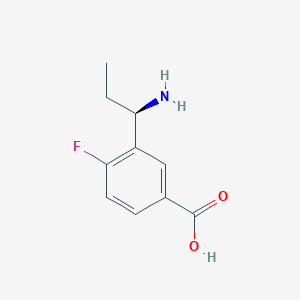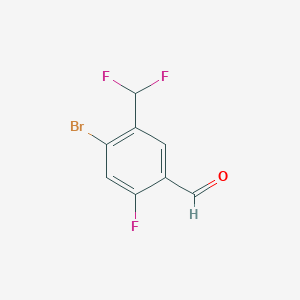
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a fluorinated aromatic aldehyde, which makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and aldehyde functional groups in its structure imparts unique chemical properties that are useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-fluorobenzaldehyde, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of bromine or brominating agents, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron or aluminum chloride. The difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Bromo-5-(difluoromethyl)-2-fluorobenzoic acid
Reduction: 4-Bromo-5-(difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Medicine: As a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
- 4-Bromo-5-(difluoromethyl)-2-fluorophenol
Uniqueness
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C8H4BrF3O |
|---|---|
Peso molecular |
253.02 g/mol |
Nombre IUPAC |
4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-7(10)4(3-13)1-5(6)8(11)12/h1-3,8H |
Clave InChI |
ZPUPTAQJSJRYIL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(F)F)Br)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


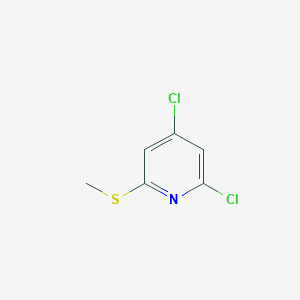
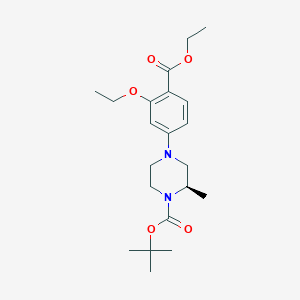
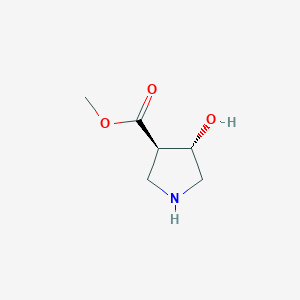
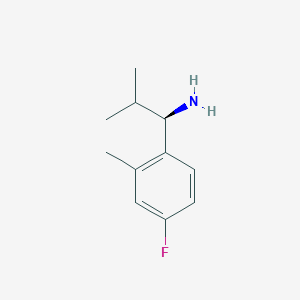
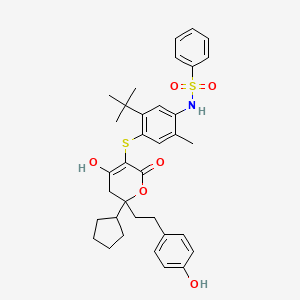
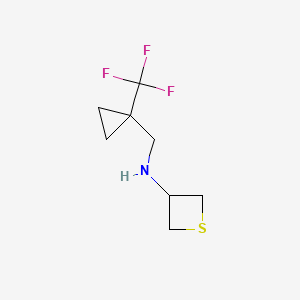
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
